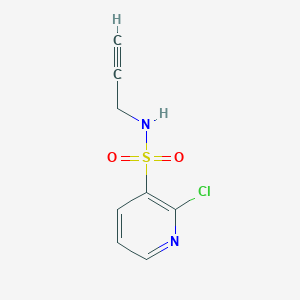

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-prop-2-ynylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-2-5-11-14(12,13)7-4-3-6-10-8(7)9/h1,3-4,6,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWMMZRHGPFRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyridine-3-sulfonyl Chloride

While direct synthesis details for 2-chloropyridine-3-sulfonyl chloride are sparingly documented, analogous protocols for pyridine sulfonyl chlorides suggest chlorosulfonation of 2-chloropyridine using chlorosulfonic acid. This step typically requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions. The resulting sulfonyl chloride is isolated via vacuum distillation or recrystallization.

Coupling with Propargylamine

Propargylamine (HC≡C-CH2-NH2) serves as the nucleophile in this step. A representative procedure involves dissolving 2-chloropyridine-3-sulfonyl chloride (5 mmol) in dichloromethane (20 mL) and adding propargylamine (5 mmol) with a base such as K2CO3 (5 mmol) to neutralize HCl byproducts. The mixture is stirred at room temperature for 6–12 hours, after which the organic layer is washed with water, brine, and dried over anhydrous Na2SO4. Solvent removal under reduced pressure yields the crude product, which is purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Table 1: Representative Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | K2CO3 | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 6–12 hours | |

| Purification | Silica gel chromatography | |

| Yield | 70–93% |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dichloromethane or dichloroethane (DCE) are preferred for their ability to dissolve both sulfonyl chlorides and amines while stabilizing intermediates. Non-polar solvents may lead to incomplete reactions due to poor solubility of ionic intermediates.

Stoichiometry and Base Choice

A 1:1 molar ratio of sulfonyl chloride to propargylamine ensures minimal side products. Excess amine may lead to di-substitution, while insufficient amounts result in unreacted sulfonyl chloride. K2CO3 is commonly used as a mild base, though tertiary amines like triethylamine are alternatives.

Temperature and Time

Room-temperature reactions favor kinetic control, minimizing decomposition of heat-sensitive propargylamine. Extended reaction times (up to 12 hours) are necessary for complete conversion, as evidenced by TLC monitoring.

Purification and Characterization

Chromatographic Purification

Crude product is typically purified via flash chromatography using gradients of petroleum ether and ethyl acetate (10:1 to 5:1). This removes unreacted starting materials and byproducts such as bis-sulfonamides.

Spectroscopic Validation

-

1H NMR (CDCl3): Characteristic signals include a triplet for the propargyl CH2 group (δ 3.77 ppm, J = 6.1 Hz) and a singlet for the terminal alkyne proton (δ 2.00 ppm). Aromatic protons from the pyridine ring appear as multiplet peaks between δ 7.34–8.02 ppm.

-

13C NMR : Key signals include the alkyne carbons (δ 76.90 and 71.98 ppm) and sulfonamide-attached carbon (δ 138.50 ppm).

-

HRMS : The molecular ion [M+H]+ at m/z 230.0434 confirms the molecular formula C8H7ClN2O2S.

Alternative Methods and Modifications

While the propargylamine route is standard, alternative amines (e.g., isopropylamine) yield structurally related compounds, underscoring the versatility of the sulfonyl chloride intermediate. For instance, substituting propargylamine with isopropylamine under similar conditions produces 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, albeit with altered bioactivity.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Addition Reactions: Electrophiles like halogens or hydrogen halides are used.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

Addition Reactions: Products include adducts formed by the addition of electrophiles to the propynyl group.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the antiviral properties of sulfonamide compounds, including 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide. It has shown significant activity against various strains of influenza viruses (H1N1, H5N1, H3N2). The compound was tested on A549 cells, demonstrating its ability to inhibit viral entry and replication . The mechanism appears to involve interference with viral protein synthesis, which is crucial for viral propagation.

Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). These enzymes are key targets in treating conditions like Alzheimer’s disease. The compound exhibited inhibitory effects comparable to established drugs like galantamine and pargyline, suggesting its potential as a multitarget agent in neuroprotection .

Alzheimer's Disease Treatment

The inhibition of AChE by this compound positions it as a candidate for Alzheimer’s treatment. By enhancing acetylcholine levels in the brain, it may alleviate cognitive decline associated with this disease. Studies have shown that modifications to the sulfonamide structure can further enhance its efficacy and selectivity for AChE inhibition .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide and related pyridine-sulfonamide derivatives:

Key Observations:

- Propargyl vs.

- Functional Group Diversity: Imazosulfuron’s pyrimidine-carbamoyl extension enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants , whereas hydroxyl or acetamide groups (e.g., ) improve solubility for pharmaceutical applications.

Antitumor Activity

- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a/10b): Exhibits stereospecific inhibition of PI3Kα kinase (IC₅₀ = 1.08 µM for R-isomer vs. 2.69 µM for S-isomer) . Molecular docking shows the 1-phenylethyl group occupies hydrophobic pockets in PI3Kα, while the sulfonamide interacts with catalytic lysine residues .

Herbicidal Activity

- Imazosulfuron:

- Targets ALS in weeds, with a sulfonamide bridge critical for binding .

- The imidazo-pyridine core and pyrimidinylcarbamoyl group enhance stability and membrane permeability.

- Comparison: The target compound lacks the extended heterocyclic system of imazosulfuron, likely rendering it ineffective as an ALS inhibitor.

Physicochemical Properties

- Reduces solubility compared to hydroxylated analogs (e.g., ) but may enhance blood-brain barrier penetration in drug design.

Biological Activity

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₇ClN₂O₂S

- CAS Number : 43456818

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a one-pot reductive coupling reaction. The process includes the use of arylsulfonyl chlorides and nitroarenes, followed by N-alkylation with propargyl bromide in the presence of a base such as potassium carbonate. This method has been optimized for yield and purity, achieving up to 96% yield under specific conditions .

Neuroprotective Effects

Recent studies have identified this compound as an inhibitor of key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in the breakdown of neurotransmitters. Inhibition may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The compound demonstrated significant inhibition against both AChE and BChE in vitro, suggesting its potential as a dual-target therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Various derivatives of sulfonamides, including this compound, showed promising antimicrobial activity against several pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines:

- The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a potential for use in cancer therapy. The IC50 values were determined through standard MTT assays, demonstrating effective dose-dependent responses .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective effects .

- Antimicrobial Efficacy : A study assessing the effectiveness of various sulfonamides found that those containing the pyridine sulfonamide structure showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution starting from 2-chloropyridine-3-sulfonyl chloride (CAS-derived precursor) and propargylamine. Key steps include:

Reacting the sulfonyl chloride with propargylamine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere at 0–5°C, followed by gradual warming to room temperature.

Neutralization with aqueous NaHCO₃ to isolate the crude product.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Validation: Monitor reaction progress by TLC and confirm purity via HPLC (>98%) and melting point analysis.

Advanced: How can structural discrepancies in crystallographic data for sulfonamide derivatives be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles reported in X-ray studies can be addressed by:

Re-refining raw diffraction data using modern software (e.g., SHELXL ) with updated scattering factors and hydrogen atom placement.

Cross-validating results with density functional theory (DFT) calculations to compare experimental and theoretical geometries.

Assessing potential crystallographic disorders or solvent effects in the unit cell, which may distort measurements. For example, the crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide (Acta Cryst. E, 2013) highlights the importance of resolving thermal motion artifacts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm the propargyl group (δ ~2.5 ppm for ≡C-H; δ 70–85 ppm for sp-hybridized carbons) and sulfonamide linkage (NH resonance at δ ~8–10 ppm).

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Reference: Similar pyridine derivatives in the Catalog of Pyridine Compounds (2017) provide benchmark spectra for comparison .

Advanced: How can structure-activity relationship (SAR) studies optimize the herbicidal efficacy of this sulfonamide?

Methodological Answer:

Functional Group Modulation : Replace the propargyl group with alkyl/aryl substituents to assess steric/electronic effects on target enzyme (e.g., acetolactate synthase) inhibition.

In Vitro Assays : Compare IC₅₀ values against imazosulfuron (a structurally related herbicide ) under standardized conditions (pH 7.0, 25°C).

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to conserved residues in the enzyme active site.

Data Analysis: Address contradictions in bioactivity data by normalizing for variables like soil type or application method, as outlined in EPA tolerance studies .

Advanced: What methodologies assess the compound’s stability under environmental conditions?

Methodological Answer:

Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C and monitor degradation via HPLC.

Photolysis Studies : Expose solutions to UV light (λ = 254–365 nm) and quantify degradation products using LC-MS.

Soil Metabolism Assays : Use ¹⁴C-labeled analogs to track mineralization rates in loam/clay soils under aerobic/anaerobic conditions.

Reference: EPA guidelines for imazosulfuron tolerance establishment provide a framework for designing stability protocols .

Basic: What safety and handling precautions are advised for this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers.

Reference: Safety protocols align with CAS-derived handling guidelines for sulfonyl chlorides .

Advanced: How can computational methods predict the environmental fate of this compound?

Methodological Answer:

QSAR Modeling : Use quantitative structure-activity relationship models to estimate log P (octanol-water partition coefficient) and biodegradation potential.

EPI Suite™ : Apply EPA-approved software to predict bioaccumulation, toxicity (e.g., LC₅₀ for aquatic organisms), and half-life in soil/water.

Metabolite Identification : Simulate Phase I/II metabolism using liver microsome models (e.g., CYP450 enzymes) to identify persistent or toxic derivatives.

Validation: Cross-check predictions with experimental data from analogous sulfonamides .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal?

Methodological Answer:

Solubility Screening : Use shake-flask method with UV-Vis quantification in solvents like DMSO (high solubility), methanol (moderate), and water (low).

Co-Solvency Studies : Enhance aqueous solubility using cyclodextrins or surfactants (e.g., Tween-80).

Reference: Pyridine derivatives in the Catalog of Pyridine Compounds (2017) suggest similar solubility trends .

Advanced: What analytical strategies resolve conflicting NMR data for sulfonamide derivatives?

Methodological Answer:

Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal splitting.

2D Experiments (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings and long-range connectivity.

Deuterium Exchange : Confirm NH protons via D₂O shake experiments.

Case Study: The crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides reference NMR shifts for validation .

Advanced: How does the propargyl group influence the compound’s reactivity in click chemistry applications?

Methodological Answer:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React the propargyl group with azides to form triazole conjugates. Optimize conditions (catalyst: TBTA, solvent: t-BuOH/H₂O) for regioselectivity.

Kinetic Studies : Monitor reaction rates via in situ IR or HPLC to compare with non-propargyl analogs.

Application: Such methodologies are critical for developing targeted drug delivery systems or agrochemical probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.